Pyrazolopyridine

Pyrazolopyridines are a class of heterocyclic compounds characterized by the combination of pyrazole and pyridine rings. These molecules exhibit diverse structural features, which contribute to their wide-ranging chemical and biological properties. Pyrazolopyridines are known for their potential in medicinal chemistry due to their ability to modulate various receptor interactions and enzyme activities.

Structurally, these compounds often feature a five-membered heterocyclic ring (pyrazole) fused with a six-membered heterocyclic ring (pyridine). This unique combination of rings allows for the incorporation of multiple functional groups, enabling tailored synthesis and modification. Pyrazolopyridines have shown promise in drug design as they can serve as potent inhibitors of kinases, proteases, and other enzymes involved in disease pathways.

In addition to their pharmacological applications, pyrazolopyridines also find use in the development of organic materials such as sensors, photochromic compounds, and electronic devices. Their stability, flexibility, and reactivity make them valuable tools for researchers exploring novel chemical structures and functions.

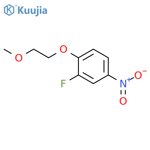

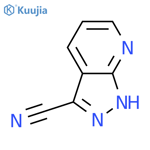

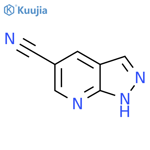

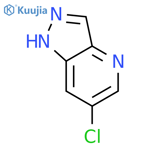

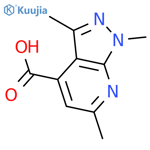

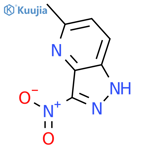

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

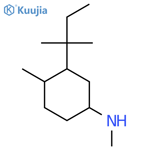

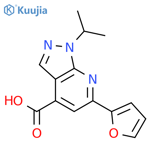

|

1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | 956010-88-1 | C7H4N4 |

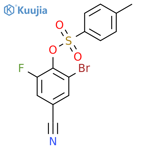

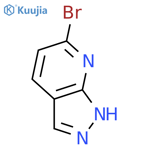

|

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | 1234616-67-1 | C7H4N4 |

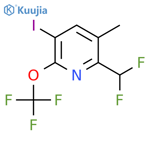

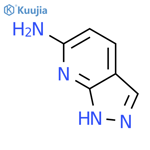

|

5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | 1357945-27-7 | C6H3ClIN3 |

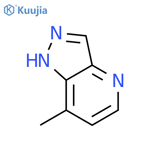

|

6-Chloro-1H-pyrazolo[4,3-b]pyridine | 1260670-01-6 | C6H4ClN3 |

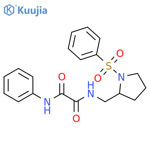

|

6-(2-Furyl)-1-isopropyl-1h-pyrazolo3,4-bpyridine-4-carboxylic acid | 900137-06-6 | C14H13N3O3 |

|

6-Bromo-1H-pyrazolo[3,4-b]pyridine | 934560-92-6 | C6H4BrN3 |

|

1H-Pyrazolo[3,4-B]pyridin-6-amine | 63725-49-5 | C6H6N4 |

|

7-Methyl-1H-pyrazolo[4,3-b]pyridine | 1130309-70-4 | C7H7N3 |

|

1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid | 886503-44-2 | C10H11N3O2 |

|

5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine | 52090-80-9 | C7H6N4O2 |

Verwandte Literatur

-

2. Book reviews

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

4. Caper tea

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Empfohlene Lieferanten

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte